molecular formula C17H15N3O4 B15097582 1(3H)-Isobenzofuranone, 3-(1H-indazol-6-ylamino)-6,7-dimethoxy- CAS No. 353773-30-5

1(3H)-Isobenzofuranone, 3-(1H-indazol-6-ylamino)-6,7-dimethoxy-

Katalognummer: B15097582
CAS-Nummer: 353773-30-5
Molekulargewicht: 325.32 g/mol
InChI-Schlüssel: WQBSYAUNAGBDDN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1(3H)-Isobenzofuranone, 3-(1H-indazol-6-ylamino)-6,7-dimethoxy- is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound features an isobenzofuranone core, which is fused with an indazole moiety and substituted with amino and methoxy groups. This unique structure imparts a range of chemical and biological properties, making it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

The synthesis of 1(3H)-Isobenzofuranone, 3-(1H-indazol-6-ylamino)-6,7-dimethoxy- typically involves multiple steps, including the formation of the isobenzofuranone core and the subsequent attachment of the indazole moiety. One common synthetic route involves the use of transition metal-catalyzed reactions, such as copper-catalyzed cyclization reactions, to form the indazole ring . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and oxidizing agents like oxygen . Industrial production methods may involve scaling up these reactions and optimizing conditions to improve yield and reduce byproducts.

Analyse Chemischer Reaktionen

1(3H)-Isobenzofuranone, 3-(1H-indazol-6-ylamino)-6,7-dimethoxy- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Cyclization: The formation of the indazole ring itself is a cyclization reaction, often catalyzed by transition metals like copper.

Wissenschaftliche Forschungsanwendungen

1(3H)-Isobenzofuranone, 3-(1H-indazol-6-ylamino)-6,7-dimethoxy- has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1(3H)-Isobenzofuranone, 3-(1H-indazol-6-ylamino)-6,7-dimethoxy- involves its interaction with specific molecular targets and pathways. For example, in anticancer research, the compound has been shown to inhibit the p53/MDM2 pathway, leading to the induction of apoptosis in cancer cells . The compound’s structure allows it to bind effectively to certain enzymes and receptors, disrupting their normal function and leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

1(3H)-Isobenzofuranone, 3-(1H-indazol-6-ylamino)-6,7-dimethoxy- can be compared to other similar compounds, such as:

The uniqueness of 1(3H)-Isobenzofuranone, 3-(1H-indazol-6-ylamino)-6,7-dimethoxy- lies in its combined structure, which imparts a distinct set of chemical and biological properties that are not found in simpler compounds.

Eigenschaften

CAS-Nummer

353773-30-5

Molekularformel

C17H15N3O4

Molekulargewicht

325.32 g/mol

IUPAC-Name

3-(1H-indazol-6-ylamino)-6,7-dimethoxy-3H-2-benzofuran-1-one

InChI

InChI=1S/C17H15N3O4/c1-22-13-6-5-11-14(15(13)23-2)17(21)24-16(11)19-10-4-3-9-8-18-20-12(9)7-10/h3-8,16,19H,1-2H3,(H,18,20)

InChI-Schlüssel

WQBSYAUNAGBDDN-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C2=C(C=C1)C(OC2=O)NC3=CC4=C(C=C3)C=NN4)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.